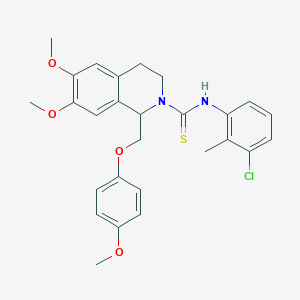
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea is a useful research compound. Its molecular formula is C18H27N3O5 and its molecular weight is 365.43. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Improved Synthesis and Structural Analysis
The compound 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea, related to glucopyranose derivatives, has been synthesized with improved methods, enhancing the yield significantly. Specifically, 3-O-acetyl-5-deoxy-5-(dimethoxyphosphinyl)-1,2-O-isopropylidene-α-d-glucofuranose underwent treatment and ring enlargement, resulting in 5-deoxy-5-(hydroxyphosphinyl)-d-glucopyranoses with a notably higher yield than previous methods. X-Ray crystallographic analyses confirmed the quasi-equatorial positions of substituents, providing detailed structural insights into these compounds (Richter et al., 1989).
Hydroxylation by Soil Fungi
Fungi isolated from agricultural soil showed the ability to hydroxylate phenylurea herbicides to hydroxylated metabolites. This study's insights into the fungal metabolism of herbicides like isoproturon can potentially contribute to understanding the environmental fate and biotransformation processes of chemicals structurally related to 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea (Rønhede et al., 2005).
Biochemistry and Molecular Studies
Polyhydroxyindolizidines Synthesis
The compound's structural resemblance to pyrrolidine derivatives makes the synthesis of polyhydroxyindolizidines relevant. Reactions involving furanoid isomers and catalytic hydrogenation led to saturated nitriles and 1-amino-1,2,3-trideoxy-4-octulose derivatives. These steps are crucial in synthesizing polyhydroxylated branched-chain pyrrolidines, indicating the compound's potential role in complex organic synthesis processes (Izquierdo et al., 1999).
Photochemical Reactions of Urea Herbicides
The photochemical behavior of urea herbicides in various solvents, including acetone and aqueous solutions, was studied. The research, focusing on chlorotoluron and isoproturon, showed solvent-dependent behavior and the formation of hydroxylated photoproducts. These findings are crucial for understanding the photostability and photochemical pathways of similar compounds (Millet et al., 1998).
Propiedades
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-12(2)20(7-8-22)18(24)19-13-9-17(23)21(11-13)14-5-6-15(25-3)16(10-14)26-4/h5-6,10,12-13,22H,7-9,11H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVZHKUWATUXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
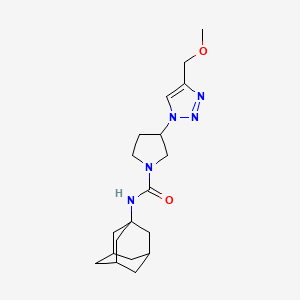
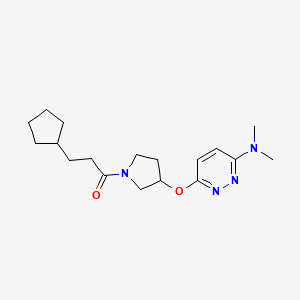
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)
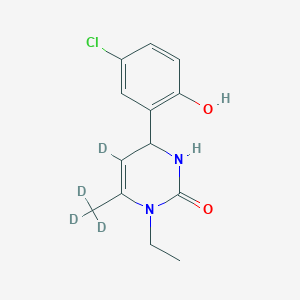
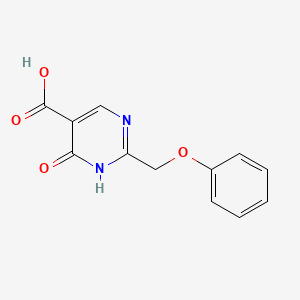
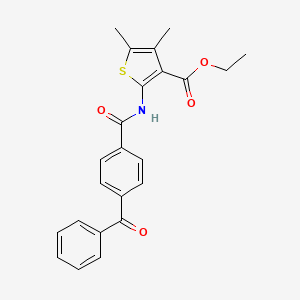
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)
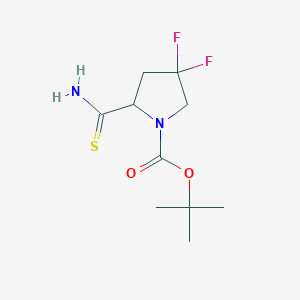
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)
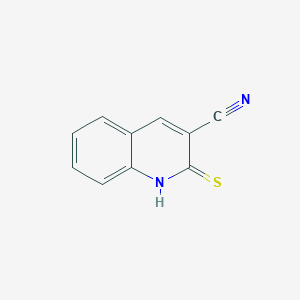
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)

